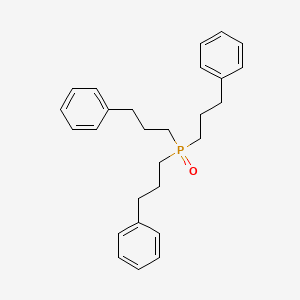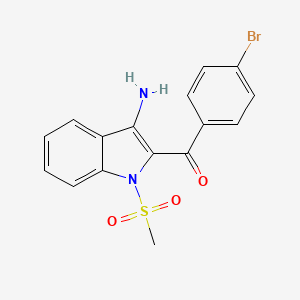
6,12-Dinitrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Dinitrochrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H10N2O4 It is a derivative of chrysene, characterized by the presence of two nitro groups at the 6 and 12 positions on the chrysene backbone
Métodos De Preparación
6,12-Dinitrochrysene can be synthesized through the nitration of chrysene using nitric acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as a catalyst. The nitration process introduces nitro groups at the 6 and 12 positions of the chrysene molecule. The reaction conditions must be carefully controlled to ensure the selective nitration at these positions .
Análisis De Reacciones Químicas
6,12-Dinitrochrysene undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
6,12-Dinitrochrysene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: Research has shown that derivatives of this compound, such as 6,12-diaminochrysene, exhibit significant anticancer activity.
Industry: While not widely used in commercial applications, this compound serves as an important compound in the study of polycyclic aromatic hydrocarbons and their derivatives.
Mecanismo De Acción
The mechanism of action of 6,12-dinitrochrysene and its derivatives involves the interaction with cellular pathways and molecular targets. For example, 6,12-diaminochrysene has been shown to inhibit the growth of cancer cells by interfering with specific cellular processes. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that the compound affects the cell cycle and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
6,12-Dinitrochrysene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as 6-nitrochrysene. While both compounds share a similar structure, the presence of two nitro groups in this compound provides it with unique chemical properties and reactivity. Other similar compounds include:
6-Nitrochrysene: A mono-nitro derivative of chrysene with different reactivity and applications.
6,12-Diaminochrysene: A reduction product of this compound with significant biological activity.
Propiedades
Número CAS |
7495-99-0 |
|---|---|
Fórmula molecular |
C18H10N2O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
6,12-dinitrochrysene |
InChI |
InChI=1S/C18H10N2O4/c21-19(22)17-10-16-12-6-2-4-8-14(12)18(20(23)24)9-15(16)11-5-1-3-7-13(11)17/h1-10H |
Clave InChI |
CNXNBAOTRNURPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
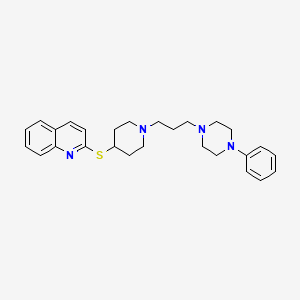
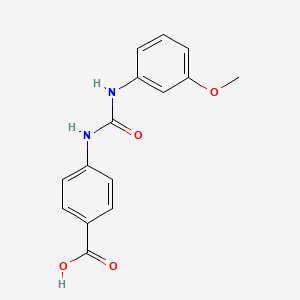
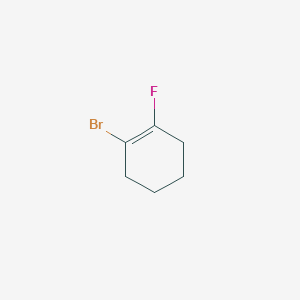


![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)


